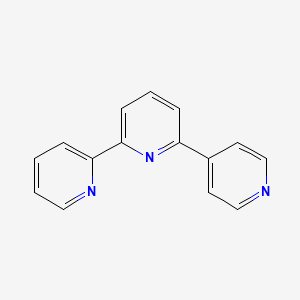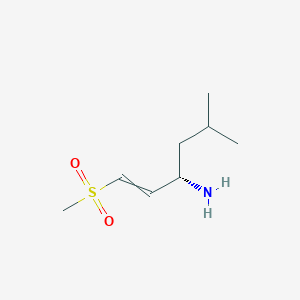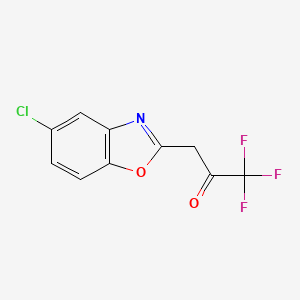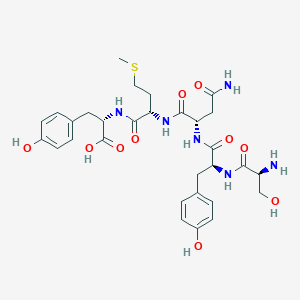
2,5-Didecylbenzene-1,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Didecylbenzene-1,4-dicarbaldehyde: is an organic compound with the molecular formula C28H44O2 It is a derivative of benzene, featuring two decyl groups attached to the benzene ring at positions 2 and 5, and two formyl groups at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Didecylbenzene-1,4-dicarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the decyl groups at positions 2 and 5.
Formylation: The resulting 2,5-didecylbenzene is then subjected to a Vilsmeier-Haack reaction, where it reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups at positions 1 and 4.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,5-Didecylbenzene-1,4-dicarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.
Major Products:
Oxidation: 2,5-Didecylterephthalic acid.
Reduction: 2,5-Didecylbenzene-1,4-dimethanol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 2,5-Didecylbenzene-1,4-dicarbaldehyde serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biology and Medicine:
Bioconjugation: The aldehyde groups can be used to form Schiff bases with amines, facilitating the conjugation of biomolecules for various applications.
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments.
Photovoltaics: Potential application in the development of organic photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 2,5-Didecylbenzene-1,4-dicarbaldehyde primarily involves its aldehyde groups, which can participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in bioconjugation, the aldehyde groups react with amines to form Schiff bases, which can then undergo further transformations.
Comparación Con Compuestos Similares
2,5-Dimethoxybenzene-1,4-dicarbaldehyde: Similar structure but with methoxy groups instead of decyl groups.
2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Similar structure but with butoxy groups instead of decyl groups.
2,5-Dimethylbenzene-1,4-dicarbaldehyde: Similar structure but with methyl groups instead of decyl groups.
Uniqueness:
Hydrophobicity: The long decyl chains in 2,5-Didecylbenzene-1,4-dicarbaldehyde impart significant hydrophobicity, making it suitable for applications in non-polar environments.
Steric Effects: The bulky decyl groups can influence the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Número CAS |
200714-01-8 |
|---|---|
Fórmula molecular |
C28H46O2 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
2,5-didecylterephthalaldehyde |
InChI |
InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-21-28(24-30)26(22-27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
Clave InChI |
KLUHUQKTSHAYQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=C(C=C1C=O)CCCCCCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)



![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)







![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)

